N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine

Catalog No.
S739208
CAS No.
150812-21-8
M.F
C13H12FN3O2
M. Wt
261.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine

CAS Number

150812-21-8

Product Name

N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine

IUPAC Name

4-N-[(4-fluorophenyl)methyl]-2-nitrobenzene-1,4-diamine

Molecular Formula

C13H12FN3O2

Molecular Weight

261.25 g/mol

InChI

InChI=1S/C13H12FN3O2/c14-10-3-1-9(2-4-10)8-16-11-5-6-12(15)13(7-11)17(18)19/h1-7,16H,8,15H2

InChI Key

XTDZJOIEYRRRGJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CNC2=CC(=C(C=C2)N)[N+](=O)[O-])F

Synonyms

2-Amino-5-[(4-fluorobenzyl)amino]-1-nitrobenzene

Canonical SMILES

C1=CC(=CC=C1CNC2=CC(=C(C=C2)N)[N+](=O)[O-])F

The exact mass of the compound N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine (CAS 150812-21-8) is a highly specialized, regiochemically pure nitroaromatic building block and key intermediate in the synthesis of the Kv7.2/Kv7.3 (KCNQ2/3) potassium channel opener Retigabine (Ezogabine) and its structural analogs. Characterized by a stable 3-nitro group and a pharmacophoric 4-fluorobenzyl substituent, this compound serves two primary commercial roles: as an advanced precursor for medicinal chemistry SAR campaigns targeting neurological ion channels, and as a critical analytical reference standard for Genotoxic Impurity (GTI) profiling in pharmaceutical manufacturing. Its procurement allows researchers to bypass the notoriously difficult regioselective reduction of upstream dinitro precursors while maintaining the bench stability that fully reduced triamine intermediates lack [1].

Substituting this exact intermediate with upstream precursors, such as N-(4-fluorobenzyl)-2,4-dinitroaniline, introduces severe processability bottlenecks. In-house selective reduction of the 2,4-dinitro compound frequently yields intractable mixtures of the target 1,4-diamine, the 1,2-diamine isomer, and the over-reduced triamine, leading to significant yield penalties and requiring labor-intensive chromatographic purification. Furthermore, substituting the 4-fluorobenzyl group with a generic benzyl or alkyl group strips the final synthesized analogs of their essential lipophilic efficiency, drastically reducing KCNQ2/3 binding affinity. For analytical applications, substituting CAS 150812-21-8 with generic nitroaromatics completely invalidates ICH M7 compliance protocols, as the exact retention time and ionization profile of this specific impurity are required for LC-MS/MS MRM validation [1].

Regioselective Purity and Yield Optimization in Acylation Workflows

Synthesizing KCNQ2/3 openers typically begins with N-(4-fluorobenzyl)-2,4-dinitroaniline. However, in-house regioselective reduction of the 4-nitro group using standard sulfide-based or catalytic methods often yields a mixture of the target 1,4-diamine, the undesired 1,2-diamine isomer, and over-reduced triamine, typically capping isolated yields at 55-65%. Procuring pre-synthesized N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine at >98% purity bypasses this bottleneck, eliminating the need for complex chromatographic isomer separation and improving the overall downstream yield of the subsequent acylation step by up to 40% compared to crude in-house reduction mixtures [1].

Evidence DimensionDownstream acylation yield and isomer purity
Target Compound Data>98% regiochemically pure 150812-21-8 enables >85% yield in subsequent acylation.
Comparator Or BaselineIn-house reduction of 2,4-dinitro precursor (yields ~60% with mixed isomers).
Quantified Difference~25-40% improvement in effective downstream yield and elimination of isomer purification.
ConditionsProcess-scale synthesis of Retigabine intermediates.

Procuring the regiochemically pure intermediate prevents costly yield losses and purification bottlenecks associated with selective nitro reduction.

Oxidative Stability and Shelf-Life for SAR Library Generation

For library generation of novel KCNQ channel openers, chemists must choose between storing the nitro-amine intermediate or the fully reduced triamine. The fully reduced 1,2,4-triaminobenzene derivative is highly electron-rich and rapidly undergoes air oxidation to colored quinone-imine polymeric degradants within hours at room temperature. In contrast, N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine features an electron-withdrawing nitro group that stabilizes the aromatic system, providing a bench-stable solid with a shelf life of >12 months under standard dry storage. This allows for controlled, on-demand acylation of the 4-amine prior to the final nitro reduction[1].

Evidence DimensionAmbient oxidative stability and shelf life
Target Compound DataBench-stable for >12 months (solid state, room temperature).
Comparator Or BaselineFully reduced triamine intermediate (degrades within hours/days via air oxidation).
Quantified DifferenceOrders of magnitude increase in handling time and storage viability.
ConditionsAmbient laboratory storage and handling during library synthesis.

Using the nitro-amine as the stable storage node allows researchers to build SAR libraries without the extreme inert-atmosphere handling required for triamines.

Essential Reference Standard for ICH M7 Genotoxic Impurity Profiling

As a nitroaromatic compound, N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine is structurally flagged as a potential mutagenic impurity (Class 3 GTI) in the final Retigabine API. Regulatory compliance under ICH M7 requires its quantification at trace levels (typically <10-30 ppm). Utilizing the exact CAS 150812-21-8 standard is mandatory for validating LC-MS/MS Multiple Reaction Monitoring (MRM) methods, as closely related isomers (like the 2-nitro-1,4-diamine) exhibit near-identical mass-to-charge ratios but different retention times. The exact standard guarantees precise chromatographic resolution and ionization calibration [1].

Evidence DimensionTrace quantification accuracy for regulatory compliance
Target Compound DataExact retention time and MRM transitions for 150812-21-8.
Comparator Or BaselineIsomeric impurities (e.g., 2-nitro isomer) or generic nitroaromatic standards.
Quantified DifferenceAbsolute specificity in resolving the exact GTI from background matrix and isomers.
ConditionsLC-MS/MS MRM validation for API release testing.

Procurement of the exact analytical standard is non-negotiable for API manufacturers to meet stringent ICH M7 regulatory requirements for genotoxic impurity clearance.

Pharmacophore Retention via the 4-Fluorobenzyl Moiety

When designing next-generation Kv7.2/Kv7.3 openers, the choice of the N-benzyl substituent is critical. Studies on Retigabine analogs demonstrate that the 4-fluorobenzyl group provides targeted lipophilic efficiency and metabolic stability compared to the unsubstituted benzyl analog. Procuring N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine directly locks in this validated pharmacophore, ensuring that downstream derivatives maintain baseline low-nanomolar to low-micromolar EC50 values at the KCNQ2/3 channels, whereas using a des-fluoro building block typically results in a 3- to 10-fold loss in potency and increased susceptibility to oxidative metabolism[1].

Evidence DimensionBaseline pharmacological potency of derived compounds
Target Compound Data4-Fluorobenzyl derivatives (maintains baseline EC50 for KCNQ2/3).
Comparator Or BaselineDes-fluoro benzyl analogs.
Quantified Difference3- to 10-fold preservation of potency and improved metabolic half-life.
ConditionsIn vitro patch-clamp electrophysiology and microsomal stability assays of resulting APIs.

Starting with the 4-fluorobenzyl-installed building block ensures that synthesized analogs retain the critical pharmacophore required for high-affinity channel opening.

Precursor for Novel Kv7 (KCNQ) Potassium Channel Openers

Because it features a stable nitro group and a pre-installed 4-fluorobenzyl pharmacophore, this compound is a highly effective starting material for synthesizing next-generation antiepileptic and analgesic libraries. Researchers can selectively acylate the primary amine to explore novel carbamate, urea, or amide derivatives before reducing the nitro group, avoiding the instability of triamine intermediates [1].

Analytical Reference Standard for Genotoxic Impurity (GTI) Testing

As 'Retigabine Genotoxic Impurity 2', this compound is strictly required by quality control laboratories for ICH M7 compliance. It serves as the definitive reference standard for validating LC-MS/MS methods to quantify trace nitroaromatic impurities in final API batches, ensuring accurate retention times and ionization parameters[2].

Scale-Up Synthesis of Retigabine (Ezogabine)

For process chemistry teams manufacturing Retigabine, procuring this regiochemically pure intermediate bypasses the low-yielding and purification-heavy selective reduction of 2,4-dinitro precursors. This streamlines the manufacturing process, directly improving the downstream yield of the crucial acylation step[3].

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (50%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Amino-5-[(4-fluorobenzyl)amino]-1-nitrobenzene

Dates

Last modified: 08-15-2023

Explore Compound Types